Praseodymium(III)bromidexhydrate

Description

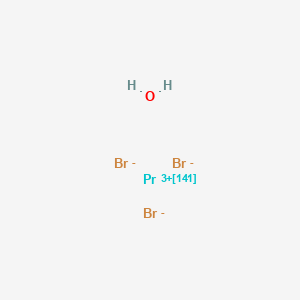

Praseodymium(III) bromide hydrate (PrBr₃·xH₂O) is a hygroscopic rare earth halide compound with the molecular formula Br₃Pr·xH₂O (x varies depending on synthesis conditions). It is typically synthesized via the reaction of praseodymium oxide with hydrobromic acid or through solvate complex routes . The anhydrous form (PrBr₃) has a molecular weight of 380.62 g/mol and appears as a yellow or green crystalline powder . Hydrated forms are common due to the high affinity of lanthanides for water coordination.

Properties

Molecular Formula |

Br3H2OPr |

|---|---|

Molecular Weight |

398.64 g/mol |

IUPAC Name |

praseodymium-141(3+);tribromide;hydrate |

InChI |

InChI=1S/3BrH.H2O.Pr/h3*1H;1H2;/q;;;;+3/p-3/i;;;;1+0 |

InChI Key |

CCMZJPMVOCFMPN-AZCDSDHNSA-K |

Isomeric SMILES |

O.[Br-].[Br-].[Br-].[141Pr+3] |

Canonical SMILES |

O.[Br-].[Br-].[Br-].[Pr+3] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Praseodymium(III)bromidexhydrate can be synthesized through the reaction of praseodymium oxide with hydrobromic acid. The reaction is typically carried out under controlled conditions to ensure the formation of the desired hydrate form. The general reaction is as follows:

Pr2O3+6HBr→2PrBr3+3H2O

The resulting praseodymium(III)bromide is then hydrated to form this compound.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the extraction of praseodymium from its ores, followed by the reaction with hydrobromic acid and subsequent hydration. The purity and yield of the compound are optimized through various purification and crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Praseodymium(III)bromidexhydrate undergoes several types of chemical reactions, including:

Oxidation: Praseodymium(III) can be oxidized to higher oxidation states under specific conditions.

Reduction: Praseodymium(III) can be reduced to lower oxidation states using suitable reducing agents.

Substitution: Bromide ions in this compound can be substituted with other halide ions or ligands.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Halide exchange reactions using halide salts like sodium chloride or potassium iodide.

Major Products Formed

Oxidation: Higher oxidation state compounds of praseodymium.

Reduction: Lower oxidation state compounds of praseodymium.

Substitution: Praseodymium compounds with different halide ions or ligands.

Scientific Research Applications

Optical Materials

Praseodymium(III) bromide hexahydrate plays a significant role in the development of optical materials. Its ability to act as a dopant in glass and ceramics enhances their optical properties, making them suitable for high-performance applications such as:

- Laser Technology : Praseodymium ions are used in solid-state lasers, particularly in laser glasses where they provide efficient energy transfer and emission properties.

- Optical Filters : The compound is utilized to create optical filters that selectively transmit certain wavelengths, crucial for various imaging and sensing applications.

Catalysis

The compound serves as a catalyst in numerous chemical reactions. Its catalytic properties are particularly valuable in:

- Hydrocarbon Cracking : Praseodymium(III) bromide hexahydrate aids in the conversion of crude oil into gasoline and other hydrocarbons, improving yield and efficiency during petroleum refining processes.

- Environmental Applications : It is employed in catalytic converters to reduce harmful emissions from automotive exhaust systems.

Electronics

In the electronics sector, praseodymium(III) bromide hexahydrate is used for:

- Semiconductors : The compound contributes to the fabrication of semiconductor materials, enhancing their electrical properties.

- Phosphors : It is involved in producing phosphors for displays and lighting applications, where it helps create vibrant colors and improve luminosity.

Case Study 1: Laser Development

A notable application of praseodymium(III) bromide hexahydrate was documented in the development of solid-state lasers. Researchers found that doping glass with praseodymium ions resulted in lasers with higher efficiency and better thermal stability compared to those using other dopants. This advancement has implications for both commercial laser systems and scientific research applications.

Case Study 2: Catalytic Efficiency

In a study focused on hydrocarbon cracking, praseodymium(III) bromide hexahydrate was tested alongside other rare earth compounds. The findings indicated that praseodymium significantly enhanced the reaction rate and selectivity towards desired products, demonstrating its potential for improving industrial catalytic processes.

Comparative Data Table

| Application Area | Specific Use | Benefits |

|---|---|---|

| Optical Materials | Laser glasses | Enhanced efficiency and thermal stability |

| Catalysis | Hydrocarbon cracking | Improved yield and reaction selectivity |

| Electronics | Semiconductor fabrication | Enhanced electrical properties |

| Phosphors | Display technologies | Vibrant colors and improved luminosity |

Mechanism of Action

The mechanism of action of praseodymium(III)bromidexhydrate involves its interaction with molecular targets and pathways. In catalytic applications, praseodymium(III) ions facilitate the reaction by providing active sites for the reactants. In biological systems, praseodymium(III) ions can interact with proteins and other biomolecules, potentially affecting their function and activity. The exact molecular targets and pathways depend on the specific application and conditions.

Comparison with Similar Compounds

Key Properties :

- Solubility : PrBr₃ exhibits moderate solubility in polar aprotic solvents like 1,2-diethoxyethane (0.6% by mass at 250°C, equivalent to 0.016 mol/kg) .

- Safety : Classified as an eye irritant (H319) with precautions required to avoid dust inhalation and skin contact .

Comparison with Similar Compounds

Praseodymium(III) Halides

A comparison of Praseodymium(III) bromide with other praseodymium halides reveals trends in molecular weight, stability, and applications:

Insights :

- Solubility : PrBr₃ and PrCl₃ are more soluble in polar solvents than PrI₃, which is typical for lanthanide halides due to ionic radius and lattice energy differences.

- Thermal Stability : PrBr₃’s stability at elevated temperatures (up to 250°C) contrasts with PrCl₃’s tendency to hydrolyze in moist environments .

Other Praseodymium(III) Salts

Praseodymium forms diverse salts with distinct structural and functional properties:

Insights :

- Structural Diversity : Praseodymium(III) acetate and bromide hydrate exhibit defined crystal structures due to water coordination , while phosphates and carbonates form rigid ionic lattices .

- Reactivity : Bromides and acetates are more reactive in solution-phase syntheses compared to phosphates or sulfates, which are often inert .

- Catalytic Performance : Praseodymium oxides (e.g., Pr₆O₁₁) derived from carbonate precursors show superior catalytic activity in CO oxidation , whereas bromide derivatives may serve as precursors in such syntheses.

Data Tables

Table 1: Physical and Chemical Properties of Selected Praseodymium(III) Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.